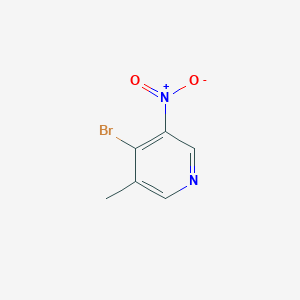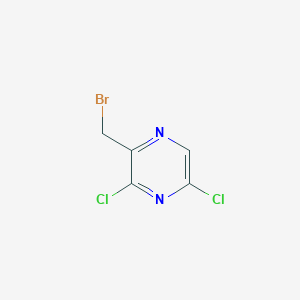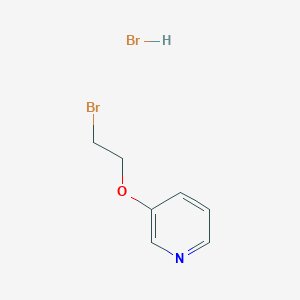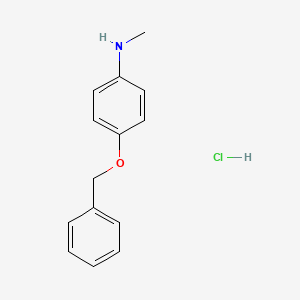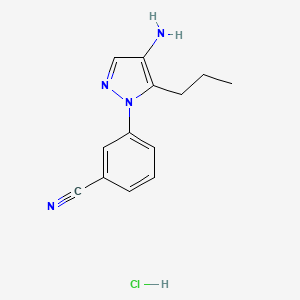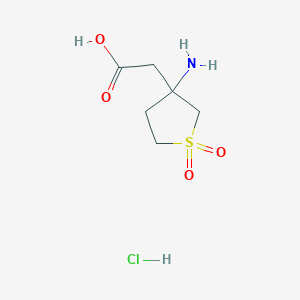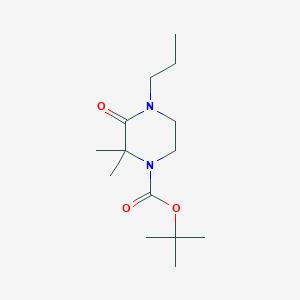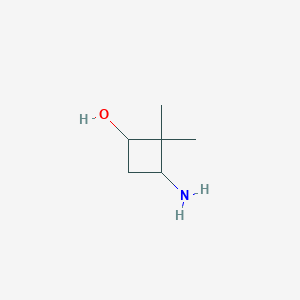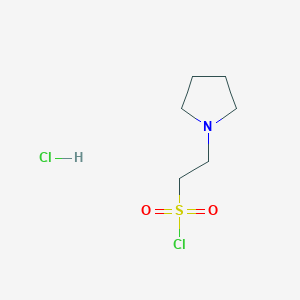
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate is a compound with the CAS Number: 1701917-56-7 . It has a molecular weight of 290.41 and is typically stored at 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI Code for Tert-butyl 4-amino-5-phenylazepane-1-carboxylate is1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate has a molecular weight of 290.41 . It is in the form of an oil and is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary Applications
Tert-butyl 4-amino-5-phenylazepane-1-carboxylate, or a similar compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), has been used as a chiral auxiliary. It is involved in the synthesis of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid, with high enantiomer ratios. This demonstrates its utility in producing specific enantiomers of organic compounds, which is crucial in the development of drugs and other chemicals where stereochemistry is important (Studer, Hintermann, & Seebach, 1995).
Intermediate in Synthesis of Biologically Active Compounds
The compound has been used as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), indicating its significance in pharmaceutical research. A rapid synthetic method for its production has been established, highlighting its practicality in industrial and research settings (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of Functionalized Amino Acid Derivatives
Functionalized amino acid derivatives have been synthesized using related compounds, showcasing its potential in the design of new anticancer agents. These derivatives have exhibited cytotoxicity against human cancer cell lines, underlining the compound's role in developing novel therapeutic agents (Kumar et al., 2009).
Building Blocks for Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, which are structurally related, have been identified as versatile building blocks in synthetic organic chemistry. They have been used in nucleophilic substitutions and radical reactions, modifying the benzene ring and leading to the creation of various organic compounds (Jasch, Höfling, & Heinrich, 2012).
Anticorrosive Behavior in Carbon Steel Protection
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which shares a functional group with tert-butyl 4-amino-5-phenylazepane-1-carboxylate, has been investigated for its anticorrosive properties on carbon steel in acidic solutions. This research highlights its potential in industrial applications, particularly in corrosion inhibition (Praveen et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-5-phenylazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHYSSQCWEGCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
